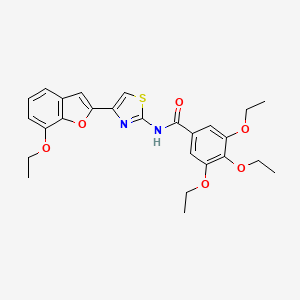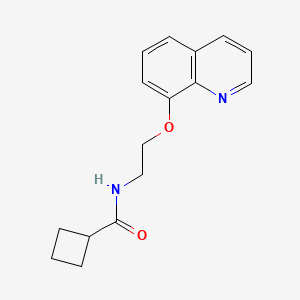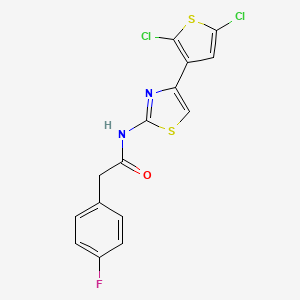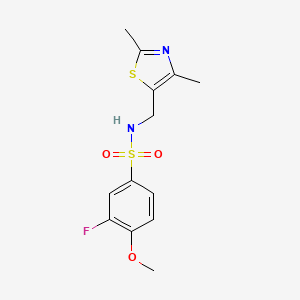![molecular formula C17H19N3O4 B2969992 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1210721-51-9](/img/structure/B2969992.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide” is a complex organic compound. It appears to contain a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and an acetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, benzo[d][1,3]dioxin-4-one derivatives have been synthesized from salicylic acids and acetylenic esters . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxole moiety is a fused ring system with oxygen atoms, the pyrimidine ring is a six-membered ring with two nitrogen atoms, and the acetamide group contains a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For instance, the acetamide group might undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the acetamide might make it soluble in polar solvents .Scientific Research Applications
Anticancer and Antimicrobial Applications
Research on compounds structurally related to "N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide" has demonstrated potential anticancer and antimicrobial properties. For example, a study on new lipophilic acetamide derivatives highlighted their promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, as well as appreciable antifungal activity. The anticancer effects of these compounds were evaluated against three cancer lines, revealing certain derivatives as good cytotoxic agents, especially against EGFR protein kinase, an enzyme target in cancer therapy (Ahmed et al., 2018).
Kinase Inhibition for Cancer Treatment
Another study focused on derivatives as kinase inhibitors, identifying a highly selective Src substrate binding site inhibitor. This inhibitor showed potential in inhibiting c-Src kinase activity, which is pivotal in cancer progression and metastasis, indicating a promising approach for cancer therapy (Fallah-Tafti et al., 2011).
Antimicrobial Nano-Materials
The antimicrobial properties of certain acetamide derivatives have also been explored, with some compounds showing effectiveness against pathogenic bacteria and Candida species. These findings highlight the potential of such compounds in developing new antimicrobial agents, particularly those effective against fungal pathogens (Mokhtari & Pourabdollah, 2013).
Drug-likeness and Receptor Binding
Additionally, the drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands was investigated, revealing compounds with high affinity and selectivity for the H3 receptor. Such research underscores the importance of targeted receptor binding in the development of therapeutics, particularly for conditions related to histamine receptor activity (Sadek et al., 2014).
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-2-3-13-7-17(22)20(10-19-13)9-16(21)18-8-12-4-5-14-15(6-12)24-11-23-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAIWJOWVCFEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

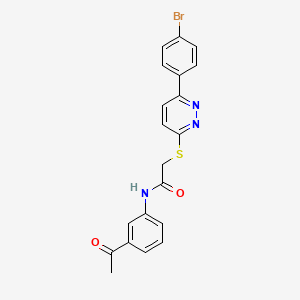
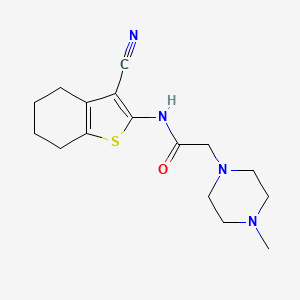
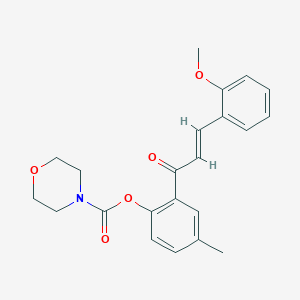
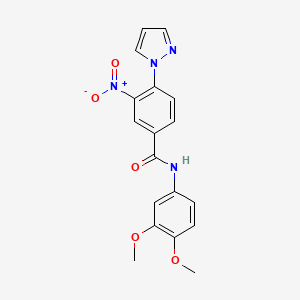

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one](/img/structure/B2969921.png)
![N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2969922.png)
![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol](/img/structure/B2969923.png)
